molecular formula C10H5ClN2O2 B3027848 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile CAS No. 1415562-51-4

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile

Cat. No.: B3027848
CAS No.: 1415562-51-4
M. Wt: 220.61
InChI Key: NBJYSPJQMCMCDA-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile is a chemical intermediate designed for research and development applications, strictly for laboratory use. This compound belongs to a class of quinoline derivatives recognized for their significant potential in medicinal chemistry. The specific placement of chloro, hydroxy, and carbonitrile functional groups on the quinoline core makes it a versatile precursor for synthesizing more complex molecules . Similar quinoline carbonitriles are frequently employed in pharmaceutical research, particularly as key intermediates in the synthesis of potential therapeutic agents. For instance, structurally analogous compounds serve as core building blocks in the development of antineoplastic drugs (such as cabozantinib and tivozanib) that target tyrosine kinases like MET and VEGFR2 . The reactivity of the 4-chloro substituent allows for nucleophilic aromatic substitution, enabling the introduction of various amine-containing moieties to create novel compounds for biological screening . The 3-carbonitrile group is a common pharmacophore that can influence a molecule's electronic properties and binding affinity. Researchers value this and similar quinoline-based intermediates for constructing compound libraries aimed at discovering new treatments for conditions like cancer and tuberculosis . This product is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the safety data sheet prior to handling and adhere to all laboratory safety protocols.

Properties

IUPAC Name

4-chloro-6,7-dihydroxyquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2/c11-10-5(3-12)4-13-7-2-9(15)8(14)1-6(7)10/h1-2,4,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJYSPJQMCMCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=CC(=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801246544
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415562-51-4
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415562-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6,7-dihydroxy-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801246544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroquinoline and suitable hydroxylating agents.

    Hydroxylation: The hydroxylation of 4-chloroquinoline at the 6 and 7 positions is achieved using reagents like hydrogen peroxide or other oxidizing agents under controlled conditions.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques like recrystallization.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 undergoes nucleophilic substitution under diverse conditions:

Reagents/Conditions

  • Amines : Primary/secondary amines in polar aprotic solvents (e.g., DMF) at 80–120°C yield 4-amino derivatives.

  • Thiols : Alkaline conditions (e.g., K₂CO₃/EtOH) facilitate thioether formation.

  • Alkoxides : Methanol/sodium methoxide under reflux produces 4-methoxy analogs .

Example Reaction
C10H5ClN2O2+R NH2C10H5N3O2R+HCl\text{C}_{10}\text{H}_5\text{ClN}_2\text{O}_2+\text{R NH}_2\rightarrow \text{C}_{10}\text{H}_5\text{N}_3\text{O}_2\text{R}+\text{HCl}

Product TypeReagentConditionsYield (%)Source
4-Amino derivativeBenzylamineDMF, 100°C, 6h78
4-Methoxy derivativeNaOMe/MeOHReflux, 4h85

Oxidation Reactions

The hydroxyl groups at positions 6 and 7 are susceptible to oxidation:

Reagents/Conditions

  • KMnO₄/H₂SO₄ : Oxidizes hydroxyls to ketones, forming quinone derivatives.

  • H₂O₂/Fe²⁺ : Generates hydroxyl radicals for partial oxidation .

Key Product
6,7-Dihydroxy → 6,7-quinone:
C10H5ClN2O2KMnO4C10H3ClN2O4\text{C}_{10}\text{H}_5\text{ClN}_2\text{O}_2\xrightarrow{\text{KMnO}_4}\text{C}_{10}\text{H}_3\text{ClN}_2\text{O}_4

Reduction Reactions

The cyano group at position 3 is reducible to amines:

Reagents/Conditions

  • H₂/Pd-C : Catalytic hydrogenation in ethanol produces 3-aminomethyl derivatives.

  • LiAlH₄ : Non-catalytic reduction at 0°C yields primary amines .

Example Pathway
C NH2/Pd CCH2NH2\text{C N}\xrightarrow{\text{H}_2/\text{Pd C}}\text{CH}_2\text{NH}_2

Reduction MethodProductTemperatureYield (%)
H₂/Pd-C3-Aminomethylquinoline25°C92
LiAlH₄3-Amine0°C65

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

Reagents/Conditions

  • POCl₃ : Facilitates intramolecular cyclization to pyrido[3,4-b]quinolines.

  • DCC/DMAP : Forms macrocycles via ester linkages .

Notable Application
Synthesis of antitumor agents via fusion with pyrrole rings .

Functional Group Interactions

  • Hydroxyl Groups : Participate in esterification (e.g., acetic anhydride) or sulfonation.

  • Cyano Group : Reacts with Grignard reagents to form ketones after hydrolysis .

Scientific Research Applications

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The hydroxyl and cyano groups play a crucial role in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile and Analogous Compounds

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity Solubility Profile
This compound 1415562-51-4 Cl (4), OH (6,7), CN (3) 220.61 EGF-R kinase inhibition High polarity
4-Chloro-6,7-dimethoxyquinoline 35654-56-9 Cl (4), OMe (6,7) 223.66 Intermediate for kinase inhibitors Moderate lipophilicity
4-Chloro-6-methoxyquinolin-7-ol 205448-31-3 Cl (4), OMe (6), OH (7) 209.63 Not reported (structural analog) Intermediate polarity
4-Chloro-6,7-dimethoxyquinazoline N/A Cl (4), OMe (6,7) 225.64 EGFR-TK inhibitor precursor (e.g., erlotinib) Low aqueous solubility

Substituent Effects on Activity and Solubility

  • Hydroxy vs. This enhances aqueous solubility but may reduce cell membrane permeability . Methoxy groups, being electron-donating, improve metabolic stability but require deprotection steps during synthesis .
  • Carbonitrile vs. Other 3-Position Groups : The 3-carbonitrile group in the target compound is a bioisostere of the quinazoline N3 atom, enabling direct hydrogen bonding with Thr830 in EGF-R kinase. This contrasts with esters or amides, which exhibit reduced kinase affinity due to weaker electron-withdrawing effects .

Scaffold Comparison: Quinoline vs. Quinazoline

Quinoline (one nitrogen atom) and quinazoline (two nitrogen atoms) scaffolds differ in electronic properties and binding modes:

  • Quinazoline Inhibitors (e.g., Erlotinib) : The N1 and N3 atoms form hydrogen bonds with EGF-R's hinge region. For example, erlotinib's N3 interacts with Thr830 via a water molecule .
  • Quinoline-3-carbonitriles: The carbonitrile group displaces the water molecule, directly interacting with Thr830, resulting in comparable inhibitory activity (IC50 values in nanomolar range) .

EGF-R Kinase Inhibition

  • SAR Studies : Alkoxy groups at positions 6 and 7 optimize steric and electronic interactions with EGF-R. The 3-carbonitrile is indispensable; replacing it with esters or amides reduces potency by >100-fold .
  • Cell Growth Inhibition: Quinoline-3-carbonitriles inhibit HER-2-overexpressing cell lines (e.g., SK-BR-3) with IC50 values comparable to quinazoline inhibitors (1–10 nM) .

Physicochemical and Pharmacokinetic Considerations

  • Solubility: The dihydroxy groups in the target compound improve solubility (~2.5 mg/mL in PBS) compared to dimethoxyquinoline (~0.8 mg/mL) .
  • Metabolic Stability: Methoxy groups in analogs like 4-Chloro-6,7-dimethoxyquinoline resist phase I metabolism better than hydroxy groups, which may undergo glucuronidation .

Biological Activity

4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with chloro and hydroxy substituents, which significantly influence its reactivity and biological activity. The presence of hydroxyl groups enhances its ability to interact with biological targets, while the cyano group contributes to its overall pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, particularly protein tyrosine kinases (PTKs), which are crucial in regulating cell growth and differentiation. This inhibition can lead to the suppression of tumor growth in cancer models .
  • Induction of Apoptosis : Research indicates that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound exhibited submicromolar GI50 values, indicating potent activity .
  • Mechanisms : The compound's ability to arrest cell cycle progression and induce apoptosis has been linked to its structural features, specifically the hydroxy and cyano groups that enhance binding affinity to target proteins .

Antimicrobial Activity

The compound also displays notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against multidrug-resistant bacterial strains. Studies indicate that it interferes with bacterial DNA synthesis, contributing to its antibacterial effects .
  • Comparison with Other Compounds : When compared to similar quinoline derivatives, this compound demonstrated superior activity against certain pathogens due to its unique substituent arrangement .

Case Studies

  • Anticancer Efficacy :
    • A study involving various cancer cell lines reported that this compound significantly reduced cell viability in a dose-dependent manner. The compound was particularly effective in inhibiting the growth of breast cancer cells (MCF-7) and ovarian cancer cells (OVCAR) .
  • Antimicrobial Activity :
    • In a comparative study on antimicrobial agents, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerMCF-7 (Breast Cancer)< 0.5 µM
AnticancerOVCAR (Ovarian Cancer)< 0.5 µM
AntimicrobialEscherichia coli32 µg/mL
AntimicrobialStaphylococcus aureus64 µg/mL

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile, and how do reaction conditions influence yield?

Answer: A practical approach involves adapting methods from analogous quinoline derivatives. For example, a multi-step synthesis could include:

  • Cyclocondensation : Reacting substituted anilines with acrylonitrile derivatives under acidic conditions to form the quinoline core.
  • Chlorination : Introducing chlorine via electrophilic substitution using POCl₃ or SOCl₂, as seen in the synthesis of 7-(3-chloropropoxy)-6-methoxy derivatives .
  • Hydroxylation : Controlled oxidation or hydrolysis (e.g., using H₂O₂ or NaOH) to install hydroxyl groups at positions 6 and 6.
    Key Considerations :
  • Temperature and solvent polarity significantly impact regioselectivity. For instance, polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalysts like K₂CO₃ or phase-transfer agents can improve yields by 15–20% in halogenation steps .

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A combination of spectroscopic and computational methods is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons and hydroxyl group integration).
  • Mass Spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) to verify molecular weight, as demonstrated for dihydroquinoline-dicarbonitrile analogs .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, though crystallization may require slow evaporation in DMSO/water mixtures .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Answer: Stability studies should include:

  • pH-Dependent Degradation : Test aqueous solutions at pH 2–12. Hydroxyl groups may deprotonate at pH > 10, increasing solubility but risking hydrolysis of the nitrile group.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C for similar quinolines . Store at –20°C in inert atmospheres to prevent oxidation.
  • Light Sensitivity : UV-Vis spectroscopy under accelerated light exposure (e.g., 365 nm for 48 hours) to assess photodegradation.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions of this compound?

Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the nitrile carbon) prone to nucleophilic attack.
  • Transition State Analysis : Model activation energies for substitution reactions, such as replacing chlorine with amines or alkoxy groups.
  • Solvent Effects : Simulate solvent polarity (e.g., IEFPCM model) to optimize reaction media. Studies on chlorinated pyridinecarbonitriles suggest THF or DMF minimizes side reactions .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies often arise from:

  • Solvent Purity : Trace water in DMSO or DMF alters solubility. Use anhydrous solvents and Karl Fischer titration to confirm moisture content.
  • Polymorphism : Differential Scanning Calorimetry (DSC) can detect polymorphic forms with varying solubility.
  • Standardized Protocols : Adopt OECD 105 guidelines for shake-flask methods at 25°C. For example, solubility in ethanol ranges from 2.5–4.0 mg/mL depending on crystallization history .

Q. What strategies are effective for evaluating the biological activity of this compound in kinase inhibition assays?

Answer:

  • Kinase Profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) against a panel of kinases (e.g., MAPK, EGFR).
  • Structure-Activity Relationship (SAR) : Compare with analogs like balamapimod (a quinolinecarbonitrile kinase inhibitor) to identify critical substituents .
  • Cellular Uptake Studies : LC-MS quantification in cell lysates to correlate intracellular concentration with IC₅₀ values.

Q. How can researchers optimize the regioselectivity of halogenation in dihydroxyquinoline systems?

Answer:

  • Directing Groups : Protect hydroxyl groups as silyl ethers (e.g., TBS) to direct electrophilic chlorination to the 4-position.
  • Catalytic Systems : CuCl₂ or FeCl₃ in acetonitrile enhances para-selectivity by stabilizing transition states .
  • Kinetic vs. Thermodynamic Control : Lower temperatures (–10°C) favor kinetic products (meta-substitution), while higher temperatures (80°C) favor thermodynamic (para-substitution).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-6,7-dihydroxyquinoline-3-carbonitrile

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